Phenylalanyl-alanyl-lysine Phenylalanyl-alanyl-lysine Phe-Ala-Lys is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 107889-42-9
VCID: VC20739698
InChI: InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1
SMILES: CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Molecular Formula: C18H28N4O4
Molecular Weight: 364.4 g/mol

Phenylalanyl-alanyl-lysine

CAS No.: 107889-42-9

Cat. No.: VC20739698

Molecular Formula: C18H28N4O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Phenylalanyl-alanyl-lysine - 107889-42-9

CAS No. 107889-42-9
Molecular Formula C18H28N4O4
Molecular Weight 364.4 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1
Standard InChI Key ULECEJGNDHWSKD-QEJZJMRPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
SMILES CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Canonical SMILES CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Chemical Structure and Properties

Phenylalanyl-alanyl-lysine is characterized by its unique amino acid sequence that combines the aromatic side chain of phenylalanine, the simple methyl group of alanine, and the positively charged side chain of lysine. This specific arrangement contributes to the compound's distinctive physicochemical properties and biological activities. The compound has a molecular formula of C18H28N4O4 with a molecular weight of 364.4 g/mol. Its IUPAC name is (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid, reflecting its complex structure and stereochemistry.

The chemical structure features three amino acids connected through peptide bonds, with phenylalanine at the N-terminus and lysine at the C-terminus. The compound is registered under CAS number 107889-42-9 and possesses the InChI Key ULECEJGNDHWSKD-QEJZJMRPSA-N.

Table 1: Chemical Properties of Phenylalanyl-alanyl-lysine

PropertyValue
CAS Number107889-42-9
Molecular FormulaC18H28N4O4
Molecular Weight364.4 g/mol
IUPAC Name(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid
SMILES NotationCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Synthesis Methodologies

The synthesis of phenylalanyl-alanyl-lysine can be accomplished through various techniques, with solid-phase peptide synthesis (SPPS) and solution-phase synthesis being the most commonly employed methods.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis represents the gold standard for tripeptide production, including phenylalanyl-alanyl-lysine. This approach involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The SPPS process typically follows these critical steps:

  • Attachment of the C-terminal amino acid (lysine) to a solid support resin

  • Removal of the N-terminal protecting group (commonly Fmoc or Boc)

  • Coupling of the second amino acid (alanine) using appropriate coupling reagents

  • Repetition of deprotection and coupling steps to add the final amino acid (phenylalanine)

  • Cleavage of the completed peptide from the resin and removal of side-chain protecting groups

This methodology offers several advantages, including high yields, simplified purification processes, and minimal racemization, making it particularly suitable for the precise construction of phenylalanyl-alanyl-lysine with controlled stereochemistry.

Biological Significance

The biological significance of phenylalanyl-alanyl-lysine stems from the distinctive properties of its constituent amino acids, particularly lysine, which plays a crucial role in peptide formation.

Lysine's Essential Role in Peptide Chemistry

Recent research published in the Journal of the American Chemical Society has highlighted lysine's unique ability to participate in peptide formation compared to its structural homologues . Studies have demonstrated that lysine thioacids can undergo coupling with aminonitriles in neutral water to afford peptides in near-quantitative yield, whereas non-proteinogenic lysine homologues like ornithine and diaminobutyric acid cannot form peptides due to rapid cyclization that irreversibly blocks peptide synthesis .

This selective behavior of lysine in peptide chemistry has profound implications for understanding the evolution of the genetic code and the selection of canonical amino acids. The research suggests that lysine's electronically isolated sidechain amine likely provides an evolutionary advantage for coupling and coding as a preformed monomer in peptide translation .

Functional Contributions of Constituent Amino Acids

Each amino acid in phenylalanyl-alanyl-lysine contributes specific functional properties to the tripeptide:

  • Phenylalanine: The aromatic side chain facilitates hydrophobic interactions and potential π-stacking with other aromatic systems

  • Alanine: Provides conformational flexibility while maintaining structural integrity

  • Lysine: The positively charged ε-amino group enables electrostatic interactions and potential hydrogen bonding

These combined properties create a versatile peptide platform with potential applications in various biological systems and therapeutic contexts.

Research Applications

Drug Delivery Applications

Phenylalanyl-alanyl-lysine has demonstrated potential utility in drug delivery systems due to its unique structural features that facilitate interaction with biological membranes. The compound's ability to enhance the solubility and stability of therapeutic agents makes it a promising candidate for improving drug bioavailability and targeting.

Enzyme Inhibition Studies

The specific amino acid sequence of phenylalanyl-alanyl-lysine allows it to interact with various enzyme active sites, potentially inhibiting their activity. This property has been investigated in relation to certain cancer pathways, where lysine-containing peptides have shown promise in inhibiting lysine methyltransferases involved in oncogenic processes.

Biomimetic Peptide Development

The tripeptide serves as a valuable model for studying fundamental peptide chemistry and developing biomimetic systems that recapitulate the N-to-C terminal peptide growth strategy universal in biological systems . This research direction has implications for understanding prebiotic chemistry and the origins of peptide-based life.

Recent Research Findings

Scientific investigations have yielded several significant findings regarding phenylalanyl-alanyl-lysine and related lysine peptides.

Selective Peptide Formation

Research has revealed the critical distinction between lysine and its homologues in peptide formation pathways. The study demonstrated that ornithine lactamization provides an absolute differentiation of lysine and ornithine during non-enzymatic N-to-C-terminal peptide ligation . This selective incorporation mechanism may have played a significant role in the evolution of the genetic code.

Prebiotic Peptide Chemistry

Recent investigations have explored the prebiotic plausibility of peptide synthesis pathways involving lysine and its homologues. The research has demonstrated that while lysine participates effectively in peptide formation under prebiotic conditions, its shorter homologue diaminopropionic acid can also undergo effective peptide ligation . This finding has led to the discovery of a high-yielding prebiotically plausible synthesis of the diaminopropionic acid residue through peptide nitrile modification.

Table 2: Research Findings on Lysine-Containing Peptides

Research FocusKey FindingImplication
Lysine vs. Ornithine SelectivityLysine thioacids form peptides in high yield while ornithine undergoes cyclizationExplains evolutionary selection of lysine in the genetic code
Neutral Water CouplingEffective peptide formation occurs in neutral water with lysine thioacidsSuggests prebiotic relevance of lysine peptides
N-to-C Terminal GrowthLysine facilitates biomimetic peptide formationRecapitulates biology's universal strategy of peptide synthesis
Diaminopropionic AcidCan replace lysine in early peptide formationProvides insight into prebiotic peptide evolution

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator